molecular formula C16H11BrClN3OS B4850367 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B4850367
M. Wt: 408.7 g/mol
InChI Key: VNBRVQLKQIYSSW-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a chemical compound that belongs to the class of thioether ketones. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in fungal or cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has a low toxicity profile in vitro. It has been found to have a moderate inhibitory effect on fungal growth, as well as a significant inhibitory effect on cancer cell growth. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have higher toxicity levels. However, one limitation is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone. One area of interest is its potential as an antifungal agent. Further studies could investigate its efficacy in vivo, as well as its mechanism of action. Another area of interest is its potential as an anticancer agent. Studies could investigate its efficacy in different types of cancer, as well as its potential for combination therapy with other anticancer agents. Additionally, future research could explore modifications to the compound to improve its solubility and bioavailability.
In conclusion, 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its low toxicity profile, moderate inhibitory effect on fungal growth, and significant inhibitory effect on cancer cell growth make it a promising compound for further investigation. Future research could explore its potential as an antifungal and anticancer agent, as well as modifications to improve its solubility and bioavailability.

Scientific Research Applications

1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antifungal agent, with promising results in vitro. It has also been investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c17-12-5-1-10(2-6-12)14(22)9-23-16-19-15(20-21-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBRVQLKQIYSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 2
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1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
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1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 4
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 5
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 6
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

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